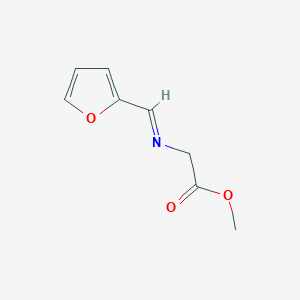

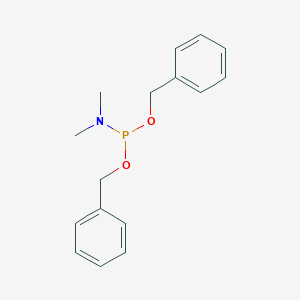

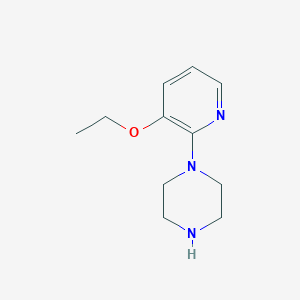

1-(3-Ethoxypyridin-2-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(3-Ethoxypyridin-2-yl)piperazine derivatives often involves multi-step chemical reactions. For instance, derivatives can be prepared by labeling nitropyridin-2-yl precursors through nitro substitution, leading to compounds with significant pharmacological potential (García et al., 2014). Another synthesis route involves the Whol-ziegler reaction and subsequent reactions with sodium 2-ethoxy-2-oxo-ethanolate to produce targeted compounds (Li Ming-zhu, 2012).

Molecular Structure Analysis

The molecular structure of 1-(3-Ethoxypyridin-2-yl)piperazine derivatives has been elucidated using various analytical techniques, including IR, 1H-NMR, and MS spectrum analyses, confirming the structures of synthesized compounds and their potential biological activities (Rajkumar et al., 2014).

Chemical Reactions and Properties

1-(3-Ethoxypyridin-2-yl)piperazine and its derivatives participate in a range of chemical reactions, forming complexes with potential for high brain uptake and slow brain clearance, indicative of their utility in neuroimaging and pharmacology (García et al., 2014).

Physical Properties Analysis

The physical properties of 1-(3-Ethoxypyridin-2-yl)piperazine derivatives, such as solubility, melting point, and stability, are crucial for their application in drug formulation and delivery. These properties are often optimized through molecular modifications to enhance their pharmacological efficacy and bioavailability.

Chemical Properties Analysis

The chemical properties, including reactivity with various functional groups, stability under different conditions, and interaction with biological targets, are central to understanding the utility and limitations of 1-(3-Ethoxypyridin-2-yl)piperazine derivatives in medicinal chemistry. For example, derivatives have been evaluated for their affinity to serotonin and dopamine receptors, showcasing their potential in addressing neurological conditions (Lacivita et al., 2010).

Wissenschaftliche Forschungsanwendungen

Prostate Cancer Treatment

- Androgen Receptor Downregulator : AZD3514, a derivative of 1-(3-Ethoxypyridin-2-yl)piperazine, has been identified as a potential treatment for castrate-resistant prostate cancer. It addresses physical property issues and is currently being evaluated in a Phase I clinical trial (Bradbury et al., 2013).

HIV Treatment

- Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors : Derivatives of 1-(3-Ethoxypyridin-2-yl)piperazine have shown significant potency as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These findings highlight the potential of such compounds in HIV treatment (Romero et al., 1994).

Neurological Research

- Learning and Memory Facilitation : Compounds derived from 1-(3-Ethoxypyridin-2-yl)piperazine have demonstrated significant effects on learning and memory facilitation in mice. This suggests a potential application in treating cognitive disorders (Li Ming-zhu, 2012).

Oncology Research

- σ Receptor Ligands : Analogues of 1-(3-Ethoxypyridin-2-yl)piperazine have been investigated for their potential therapeutic and diagnostic applications in oncology. Modifications to reduce lipophilicity have been explored for their potential use as positron emission tomography radiotracers (Abate et al., 2011).

Dopamine Transporter Ligands

- Cocaine-Abuse Therapeutic Agents : Hydroxylated derivatives of 1-(3-Ethoxypyridin-2-yl)piperazine have been synthesized and evaluated as potential long-acting agents for the treatment of cocaine abuse (Hsin et al., 2002).

Eigenschaften

IUPAC Name |

1-(3-ethoxypyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-15-10-4-3-5-13-11(10)14-8-6-12-7-9-14/h3-5,12H,2,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRKNHZDRFYWEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443062 |

Source

|

| Record name | 1-(3-ethoxypyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Ethoxypyridin-2-yl)piperazine | |

CAS RN |

184575-15-3 |

Source

|

| Record name | 1-(3-ethoxypyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.